1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

説明

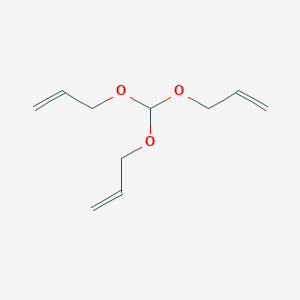

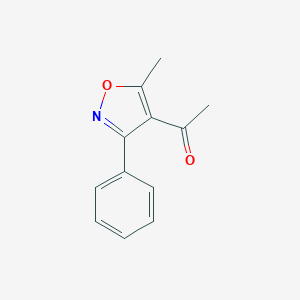

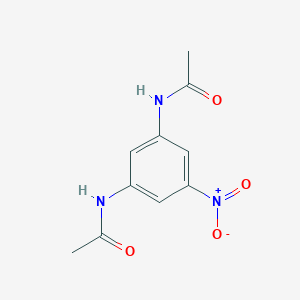

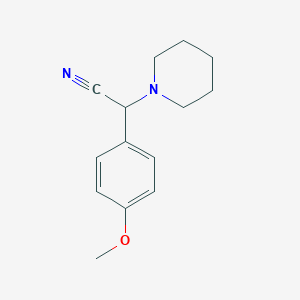

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, commonly referred to as 5-methyl-3-phenylisoxazole (MPA), is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound that belongs to the isoxazole family and has a molecular weight of 169.2 g/mol. The structure of MPA consists of a phenyl ring and an isoxazole ring connected by a methylene bridge. MPA has a low melting point of 28°C and is soluble in polar solvents such as water and alcohol.

科学的研究の応用

Synthesis and Chemical Applications

- Microwave-Assisted Synthesis : A study by Mahmoud et al. (2021) explored the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar isoxazole as a building block. This method showed promise for the rapid synthesis of potential anti-breast cancer agents, highlighting the versatility of isoxazole derivatives in medicinal chemistry synthesis (Mahmoud et al., 2021).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Jawad et al. (2020) synthesized a triazole derivative that acted as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This research underlines the potential of using isoxazole and triazole derivatives in the development of new corrosion inhibitors, showcasing the compound's application in industrial material protection (Jawad et al., 2020).

Pharmacology and Biomedical Research

Antituberculosis and Cytotoxicity Studies : A study by Chitra et al. (2011) on heteroarylthioquinoline derivatives, synthesized from a compound structurally similar to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, showed significant activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antituberculosis drugs (Chitra et al., 2011).

Antimicrobial Activity : Kumar et al. (2019) synthesized isoxazole derivatives demonstrating in vitro antimicrobial activity against various bacterial and fungal organisms. The study emphasizes the compound's utility in the development of new antimicrobial agents (Kumar et al., 2019).

Cytotoxic Evaluation : The synthesis of novel 1,3,4-oxadiazole derivatives and their cytotoxic evaluation against human carcinoma cell lines by Adimule et al. (2014) highlight the potential application of this compound derivatives in cancer research (Adimule et al., 2014).

特性

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHDEBMXBDBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312475 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-42-1 | |

| Record name | 19212-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?

A1: this compound is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)